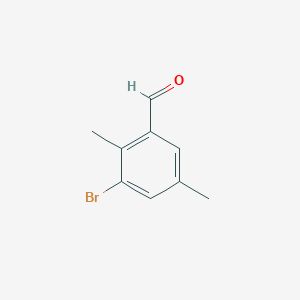

3-Bromo-2,5-dimethylbenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-2,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIMLDNNWNXIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Organic Reactions of 3 Bromo 2,5 Dimethylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 3-Bromo-2,5-dimethylbenzaldehyde is characterized by an electrophilic carbonyl carbon, making it a prime target for attack by various nucleophiles. This reactivity allows for the construction of new carbon-carbon bonds and the introduction of diverse functional groups.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. In the case of 3-Bromo-2,5-dimethylbenzaldehyde, this reaction class enables the synthesis of a plethora of more complex molecules.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion (derived from an enolizable aldehyde or ketone) with a carbonyl compound. Since 3-Bromo-2,5-dimethylbenzaldehyde lacks α-hydrogens, it cannot form an enolate itself and can only act as an electrophilic partner in crossed or mixed Aldol condensations.

In a typical reaction, a base abstracts an α-proton from an enolizable carbonyl compound, such as acetone (B3395972), to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-Bromo-2,5-dimethylbenzaldehyde. The resulting aldol addition product, a β-hydroxy carbonyl compound, can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl compound.

A study on the structurally similar 2,5-dimethoxybenzaldehyde (B135726) demonstrated its mixed aldol condensation with acetone in the presence of sodium hydroxide. orientjchem.org This reaction yielded 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one, with yields of 56% at room temperature and 82% at reflux. orientjchem.org A similar outcome can be anticipated for the reaction of 3-Bromo-2,5-dimethylbenzaldehyde with acetone, which would proceed through a mono-addition product that could then react with a second molecule of the aldehyde.

| Reactant 1 | Reactant 2 | Base | Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Acetone | NaOH | 4-(3-Bromo-2,5-dimethylphenyl)-3-buten-2-one and 1,5-Bis(3-bromo-2,5-dimethylphenyl)penta-1,4-dien-3-one |

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, which is a compound possessing a CH₂ group flanked by two electron-withdrawing groups. vaia.com This reaction is typically catalyzed by a weak base, such as an amine or its salt. mychemblog.com

For 3-Bromo-2,5-dimethylbenzaldehyde, the reaction proceeds via the formation of a carbanion from the active methylene compound. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the intermediate adduct leads to the formation of a new carbon-carbon double bond. purechemistry.org A variety of active methylene compounds can be employed in this reaction, including malonic acid and its esters, ethyl acetoacetate, and malononitrile (B47326). mychemblog.com The use of different active methylene compounds allows for the synthesis of a diverse range of α,β-unsaturated products. For instance, reaction with malononitrile would yield (3-Bromo-2,5-dimethylbenzylidene)malononitrile.

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Expected Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Malononitrile | Piperidine/Acetic Acid | (3-Bromo-2,5-dimethylbenzylidene)malononitrile |

| 3-Bromo-2,5-dimethylbenzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Diethyl (3-bromo-2,5-dimethylbenzylidene)malonate |

| 3-Bromo-2,5-dimethylbenzaldehyde | Ethyl acetoacetate | Piperidine/Acetic Acid | Ethyl 2-(3-bromo-2,5-dimethylbenzylidene)-3-oxobutanoate |

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.org The reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com

The reaction of 3-Bromo-2,5-dimethylbenzaldehyde with a Wittig reagent proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For example, the reaction of 3-Bromo-2,5-dimethylbenzaldehyde with methylenetriphenylphosphorane (B3051586) would produce 1-bromo-2,5-dimethyl-3-vinylbenzene.

| Reactant 1 | Wittig Reagent | Expected Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Bromo-2,5-dimethyl-3-vinylbenzene |

| 3-Bromo-2,5-dimethylbenzaldehyde | (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 3-(3-Bromo-2,5-dimethylphenyl)acrylonitrile |

| 3-Bromo-2,5-dimethylbenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 3-(3-bromo-2,5-dimethylphenyl)acrylate |

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.com The reaction of 3-Bromo-2,5-dimethylbenzaldehyde with a Grignard reagent results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. masterorganicchemistry.com

The versatility of this reaction lies in the wide array of Grignard reagents that can be employed, allowing for the introduction of various alkyl, aryl, or vinyl groups. For instance, the addition of methylmagnesium bromide to 3-Bromo-2,5-dimethylbenzaldehyde would produce 1-(3-Bromo-2,5-dimethylphenyl)ethanol. Similarly, reaction with phenylmagnesium bromide would yield (3-Bromo-2,5-dimethylphenyl)(phenyl)methanol. These secondary alcohols can then be further derivatized, for example, through oxidation to the corresponding ketones.

| Reactant 1 | Grignard Reagent | Product (after acidic workup) |

| 3-Bromo-2,5-dimethylbenzaldehyde | Methylmagnesium bromide (CH₃MgBr) | 1-(3-Bromo-2,5-dimethylphenyl)ethanol |

| 3-Bromo-2,5-dimethylbenzaldehyde | Phenylmagnesium bromide (C₆H₅MgBr) | (3-Bromo-2,5-dimethylphenyl)(phenyl)methanol |

| 3-Bromo-2,5-dimethylbenzaldehyde | Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(3-Bromo-2,5-dimethylphenyl)prop-2-en-1-ol |

Oxidation and Reduction Transformations

The aldehyde functional group of 3-Bromo-2,5-dimethylbenzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a common transformation. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). N-Heterocyclic carbenes have also been shown to catalyze the aerobic oxidation of aromatic aldehydes to carboxylic acids. The oxidation of 3-Bromo-2,5-dimethylbenzaldehyde would yield 3-Bromo-2,5-dimethylbenzoic acid.

Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be employed. The reduction of 3-Bromo-2,5-dimethylbenzaldehyde gives (3-Bromo-2,5-dimethylphenyl)methanol. For substrates containing other reducible functional groups, chemoselective reducing agents may be necessary. For instance, to reduce the aldehyde without affecting the bromo substituent, milder conditions or specific reagents would be chosen.

| Starting Material | Transformation | Reagent | Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Oxidation | Potassium permanganate (KMnO₄) | 3-Bromo-2,5-dimethylbenzoic acid |

| 3-Bromo-2,5-dimethylbenzaldehyde | Reduction | Sodium borohydride (NaBH₄) | (3-Bromo-2,5-dimethylphenyl)methanol |

Imine and Schiff Base Formation for Nitrogen-Containing Heterocycles

The aldehyde functionality of 3-bromo-2,5-dimethylbenzaldehyde serves as a key electrophilic center for condensation reactions with primary amines to form imines, commonly referred to as Schiff bases. This transformation is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

While specific studies detailing the synthesis of nitrogen-containing heterocycles directly from 3-bromo-2,5-dimethylbenzaldehyde are not extensively documented in publicly available literature, the general reactivity is well-established. For instance, the condensation of an aldehyde with a primary amine is a foundational step in the synthesis of heterocycles like pyridines, quinolines, and benzodiazepines, often involving subsequent cyclization reactions. The steric hindrance from the ortho-methyl group and the electronic effects of the bromo and methyl substituents on the benzene (B151609) ring can influence the rate and equilibrium of imine formation.

| Reactant 1 | Reactant 2 (Amine) | Product Type | Potential Heterocycle |

| 3-Bromo-2,5-dimethylbenzaldehyde | Primary Amine (R-NH₂) | Imine/Schiff Base | Substituted Pyridines, Quinolines, etc. |

Reactions Involving the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring of 3-bromo-2,5-dimethylbenzaldehyde opens a vast field of synthetic possibilities through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new chemical bonds.

Palladium catalysts, in their low oxidation states, are capable of activating the carbon-bromine bond of 3-bromo-2,5-dimethylbenzaldehyde, initiating a catalytic cycle that leads to the formation of new bonds. The specific type of bond formed is determined by the coupling partner.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position of the 2,5-dimethylbenzaldehyde (B165460) core.

Although specific examples with 3-bromo-2,5-dimethylbenzaldehyde are not detailed in the available literature, the general conditions for Suzuki-Miyaura coupling of aryl bromides are well-established. A typical reaction would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate, a phosphine (B1218219) ligand to stabilize the catalyst, and a base such as sodium carbonate or potassium phosphate. The reaction is generally tolerant of a wide range of functional groups, including the aldehyde present in the target molecule.

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Arylboronic Acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 3-Aryl-2,5-dimethylbenzaldehyde |

| 3-Bromo-2,5-dimethylbenzaldehyde | Vinylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 3-Vinyl-2,5-dimethylbenzaldehyde |

This table illustrates typical conditions for the Suzuki-Miyaura coupling of aryl bromides. The specific outcomes for 3-bromo-2,5-dimethylbenzaldehyde would require experimental verification.

The Heck coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an aryl halide with an alkene. This reaction would enable the introduction of a vinyl group at the 3-position of the 2,5-dimethylbenzaldehyde ring, leading to the formation of substituted styrenes.

The reaction is typically carried out in the presence of a palladium catalyst, a base (often an amine like triethylamine), and a phosphine ligand. The steric hindrance around the bromine atom in 3-bromo-2,5-dimethylbenzaldehyde, due to the adjacent methyl group, might necessitate the use of more active catalyst systems or higher reaction temperatures to achieve efficient coupling.

| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-(Styryl)-2,5-dimethylbenzaldehyde |

| 3-Bromo-2,5-dimethylbenzaldehyde | Ethyl Acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | Ethyl 3-(2,5-dimethyl-3-formylphenyl)acrylate |

This table presents general conditions for the Heck coupling of aryl bromides. The specific reactivity of 3-bromo-2,5-dimethylbenzaldehyde may vary.

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. This reaction would allow for the direct introduction of an alkyne moiety at the 3-position of the 2,5-dimethylbenzaldehyde scaffold.

The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base which often also serves as the solvent. The reaction is known for its mild conditions and high functional group tolerance.

| Aryl Bromide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3-(Phenylethynyl)-2,5-dimethylbenzaldehyde |

| 3-Bromo-2,5-dimethylbenzaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 3-((Trimethylsilyl)ethynyl)-2,5-dimethylbenzaldehyde |

This table outlines typical conditions for the Sonogashira coupling of aryl bromides. Specific experimental validation for 3-bromo-2,5-dimethylbenzaldehyde is required.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct route to synthesize N-aryl or N-heteroaryl derivatives of 2,5-dimethylbenzaldehyde.

This reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific amine and aryl halide substrates.

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 3-Bromo-2,5-dimethylbenzaldehyde | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 3-(Phenylamino)-2,5-dimethylbenzaldehyde |

| 3-Bromo-2,5-dimethylbenzaldehyde | Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 3-Morpholino-2,5-dimethylbenzaldehyde |

This table showcases general conditions for the Buchwald-Hartwig amination of aryl bromides. The optimal conditions for 3-bromo-2,5-dimethylbenzaldehyde would need to be determined experimentally.

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling and Related Zinc-Mediated Processes

The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. organic-chemistry.orgyoutube.com This reaction is renowned for its functional group tolerance and the relatively high reactivity of the organozinc nucleophile. In the context of 3-Bromo-2,5-dimethylbenzaldehyde, the carbon-bromine bond serves as the electrophilic site for the coupling reaction.

The process commences with the oxidative addition of the palladium(0) catalyst to the aryl bromide bond of 3-Bromo-2,5-dimethylbenzaldehyde, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. The final step is reductive elimination, which yields the desired biaryl product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle. A variety of organozinc reagents, including alkyl-, alkenyl-, and arylzinc species, can be employed, allowing for the introduction of diverse substituents at the 3-position of the benzaldehyde (B42025) core.

While specific literature detailing the Negishi coupling of 3-Bromo-2,5-dimethylbenzaldehyde is not abundant, the general principles of this reaction are well-established for a wide array of aryl bromides. nih.govorgsyn.org The presence of the aldehyde and methyl groups is generally well-tolerated under typical Negishi conditions.

Illustrative Data for Negishi Coupling of 3-Bromo-2,5-dimethylbenzaldehyde:

| Organozinc Reagent (R-ZnX) | Palladium Catalyst | Ligand | Solvent | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 3-Formyl-2,5-dimethylbiphenyl |

| Vinylzinc bromide | Pd₂(dba)₃ | SPhos | Dioxane | 3-Vinyl-2,5-dimethylbenzaldehyde |

| Methylzinc chloride | Pd(OAc)₂ | XPhos | Toluene | 2,3,5-Trimethylbenzaldehyde |

This table is illustrative and based on general Negishi coupling protocols. Specific yields and reaction conditions would require experimental optimization.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom on 3-Bromo-2,5-dimethylbenzaldehyde with a variety of nucleophiles. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. This process is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com

In 3-Bromo-2,5-dimethylbenzaldehyde, the aldehyde group provides some electron-withdrawing character, which can activate the ring towards nucleophilic attack. However, the two methyl groups are electron-donating, which may somewhat deactivate the ring for SNAr compared to substrates with stronger electron-withdrawing substituents like nitro groups. youtube.com Nevertheless, under appropriate conditions with strong nucleophiles, substitution can be achieved.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. nih.gov The reaction of 3-Bromo-2,5-dimethylbenzaldehyde with a nucleophile such as sodium methoxide (B1231860) would be expected to yield 3-methoxy-2,5-dimethylbenzaldehyde. The reaction rate and yield would be highly dependent on the reaction conditions, including temperature and the nature of the solvent and nucleophile. nih.gov

Expected SNAr Reactions of 3-Bromo-2,5-dimethylbenzaldehyde:

| Nucleophile | Reagent | Solvent | Expected Product |

| Methoxide | Sodium Methoxide | DMF | 3-Methoxy-2,5-dimethylbenzaldehyde |

| Piperidine | Piperidine | DMSO | 3-(Piperidin-1-yl)-2,5-dimethylbenzaldehyde |

| Thiophenoxide | Sodium Thiophenoxide | NMP | 3-(Phenylthio)-2,5-dimethylbenzaldehyde |

This table presents expected products based on established SNAr reactivity. pressbooks.pub Experimental validation is necessary to confirm these transformations.

Organolithium and Organomagnesium Reagent Generation and Trapping

The bromine atom of 3-Bromo-2,5-dimethylbenzaldehyde can be exploited to generate highly reactive organometallic intermediates, specifically organolithium and organomagnesium (Grignard) reagents. These reactions effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a strongly nucleophilic center.

Treatment of 3-Bromo-2,5-dimethylbenzaldehyde with a strong organolithium reagent like n-butyllithium at low temperatures typically leads to lithium-halogen exchange, forming 3-formyl-2,5-dimethylphenyllithium. researchgate.net Similarly, reaction with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) affords the corresponding Grignard reagent, 3-formyl-2,5-dimethylphenylmagnesium bromide. masterorganicchemistry.comwikipedia.orgrsc.org It is crucial to perform these reactions at low temperatures to prevent the highly nucleophilic organometallic species from attacking the aldehyde group of another molecule.

Once formed, these organometallic intermediates can be "trapped" by a wide variety of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. For instance, reaction with carbon dioxide followed by an acidic workup would yield 3-formyl-2,5-dimethylbenzoic acid. masterorganicchemistry.com Quenching with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively.

Illustrative Trapping Reactions of Organometallic Intermediates:

| Organometallic Intermediate | Electrophile | Product after Workup |

| 3-Formyl-2,5-dimethylphenyllithium | Carbon Dioxide (CO₂) | 3-Formyl-2,5-dimethylbenzoic acid |

| 3-Formyl-2,5-dimethylphenylmagnesium bromide | Acetone | 2-(3-Formyl-2,5-dimethylphenyl)propan-2-ol |

| 3-Formyl-2,5-dimethylphenyllithium | Dimethylformamide (DMF) | 2,5-Dimethylisophthalaldehyde |

This table illustrates the potential synthetic utility of organometallic intermediates derived from 3-Bromo-2,5-dimethylbenzaldehyde.

Reactions Involving the Methyl Substituents (Benzylic Functionalization)

The two methyl groups on the aromatic ring of 3-Bromo-2,5-dimethylbenzaldehyde are susceptible to reactions at the benzylic position. These transformations allow for the introduction of further functionality onto the molecule.

Benzylic Halogenation Studies

Benzylic positions are particularly reactive towards free radical halogenation due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com N-Bromosuccinimide (NBS) is a highly effective and selective reagent for the bromination of benzylic carbons, typically in the presence of a radical initiator such as light or a peroxide. youtube.comyoutube.comchadsprep.com

The reaction of 3-Bromo-2,5-dimethylbenzaldehyde with NBS would be expected to lead to the monobromination of one of the methyl groups, yielding either 3-bromo-2-(bromomethyl)-5-methylbenzaldehyde or 3-bromo-5-(bromomethyl)-2-methylbenzaldehyde. The selectivity between the two methyl groups would be influenced by steric and electronic factors. Over-bromination to form dibrominated products can often be controlled by using stoichiometric amounts of NBS. The resulting benzylic bromides are versatile intermediates for subsequent nucleophilic substitution reactions.

Expected Products of Benzylic Bromination:

| Reagent | Initiator | Solvent | Potential Products |

| N-Bromosuccinimide (NBS) | AIBN or light | CCl₄ | 3-Bromo-2-(bromomethyl)-5-methylbenzaldehyde |

| N-Bromosuccinimide (NBS) | AIBN or light | CCl₄ | 3-Bromo-5-(bromomethyl)-2-methylbenzaldehyde |

The regioselectivity of this reaction would need to be determined experimentally.

Benzylic Oxidation Reactions

The methyl groups of 3-Bromo-2,5-dimethylbenzaldehyde can be oxidized to various higher oxidation states, including aldehydes and carboxylic acids, using a range of oxidizing agents. The outcome of the reaction is highly dependent on the choice of reagent and reaction conditions.

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid under vigorous conditions will typically oxidize benzylic carbons all the way to carboxylic acids, as long as there is at least one benzylic hydrogen present. chemistrysteps.com In the case of 3-Bromo-2,5-dimethylbenzaldehyde, this would lead to the formation of a dicarboxylic acid derivative, assuming the aldehyde group is also oxidized.

For the selective oxidation of a methyl group to an aldehyde, milder and more specialized reagents are required. However, given the presence of the existing aldehyde functionality, achieving selective oxidation of one of the methyl groups to a second aldehyde group without affecting the first can be challenging.

Illustrative Benzylic Oxidation Reactions:

| Oxidizing Agent | Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Heat, aqueous base | 3-Bromo-5-methylisophthalic acid |

| Chromic Acid (H₂CrO₄) | Jones conditions | 3-Bromo-5-methylisophthalic acid |

The aldehyde group is also expected to be oxidized under these strong oxidizing conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2,5 Dimethylbenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 3-bromo-2,5-dimethylbenzaldehyde, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, while 2D NMR techniques reveal connectivity and spatial relationships.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of 3-bromo-2,5-dimethylbenzaldehyde, one would expect to see distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two methyl groups. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons would appear as singlets or doublets depending on their coupling with neighboring protons, and their chemical shifts would be influenced by the electronic effects of the bromo, methyl, and aldehyde substituents. The two methyl groups would likely appear as distinct singlets in the upfield region (around 2.3-2.5 ppm) rsc.org.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A typical ¹³C NMR spectrum for a 3-bromo-2,5-dimethylbenzaldehyde derivative would show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 192 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with their specific shifts influenced by the attached substituents. The carbons of the methyl groups would be found in the upfield region (around 20 ppm) rsc.org.

2D NMR Techniques , such as COSY, HSQC, and HMBC, are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule sdsu.edu. For a derivative of 3-bromo-2,5-dimethylbenzaldehyde, COSY would confirm the connectivity between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C) columbia.edu. This is crucial for assigning the proton and carbon signals of the methyl groups and the aromatic CH groups.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzaldehyde (B42025) Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 2,5-Dimethylbenzaldehyde (B165460) | CDCl₃ | 10.27 (s, 1H), 7.63 (s, 1H), 7.17 (d, J=4 Hz, 1H), 7.03 (d, J=4 Hz, 1H), 2.40 (s, 3H), 2.31 (s, 3H) | 192.81, 133.63, 132.03, 131.76, 126.31, 19.59 | rsc.org |

| 3-Bromobenzaldehyde | - | - | Data available in spectral databases. | chemicalbook.com |

| 2-Methylbenzaldehyde | CDCl₃ | 10.28 (s, 1H), 7.8 (d, J=8 Hz, 1H), 7.48 (t, 1H), 7.38 (t, 1H), 7.29 (d, J=4 Hz, 1H) | 192.84, 133.63, 132.03, 131.76, 126.31, 19.58 | rsc.org |

This table presents data for structurally similar compounds to provide a comparative context for the expected spectral features of 3-bromo-2,5-dimethylbenzaldehyde derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition.

For 3-bromo-2,5-dimethylbenzaldehyde (C₉H₉BrO), the theoretical exact mass can be calculated based on the most abundant isotopes of each element. This calculated value can then be compared to the experimentally determined mass from an HRMS experiment. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, which is a clear indicator of a monobrominated compound.

Table 2: Computed Molecular Properties of 3-Bromo-2,5-dimethylbenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | nih.gov |

| Molecular Weight | 213.07 g/mol | nih.gov |

| Exact Mass | 211.98368 Da | nih.gov |

This table provides the fundamental computed mass properties for the parent compound, which are essential for HRMS analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For a 3-bromo-2,5-dimethylbenzaldehyde derivative, the most characteristic absorption band would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹ ias.ac.in. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the 2850-3100 cm⁻¹ region. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that cause a change in the polarizability of the molecule. For 3-bromo-2,5-dimethylbenzaldehyde derivatives, Raman spectroscopy is particularly useful for identifying the vibrations of the aromatic ring and the C-Br bond. The C=O stretching vibration is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum ias.ac.in.

A detailed analysis of the vibrational spectra of 2,5-dimethylbenzaldehyde has been reported, providing a basis for interpreting the spectra of its bromo-derivatives. The study identified the characteristic vibrational frequencies for the phenyl ring and the internal vibrations of the methyl and aldehyde substituent groups ias.ac.in. The introduction of a bromine atom would be expected to cause shifts in the positions of some of these bands and introduce new vibrational modes associated with the C-Br bond.

Table 3: Characteristic Vibrational Frequencies for Benzaldehyde Derivatives

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |

| C=O Stretch (Aldehyde) | 1700 - 1730 | ias.ac.in |

| Aromatic C-H Stretch | 3000 - 3100 | ias.ac.in |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2970 | ias.ac.in |

| C-C Stretch (Aromatic Ring) | 1400 - 1600 | ias.ac.in |

| C-Br Stretch | < 700 | researchgate.net |

This table summarizes the expected vibrational frequencies for key functional groups present in 3-bromo-2,5-dimethylbenzaldehyde and its derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

For derivatives of 3-bromo-2,5-dimethylbenzaldehyde that can be obtained as suitable single crystals, X-ray crystallography can provide definitive proof of the substitution pattern on the aromatic ring and the conformation of the aldehyde group relative to the ring. Furthermore, it reveals the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the solid.

Table 4: Representative Crystallographic Data for a Related Bromo-Benzaldehyde Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) | Orthorhombic | Pbca | Planar molecule, intramolecular O-H···O hydrogen bond. | researchgate.net |

This table presents crystallographic data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies of 3 Bromo 2,5 Dimethylbenzaldehyde

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT))

No published studies were found that performed quantum mechanical calculations on 3-Bromo-2,5-dimethylbenzaldehyde.

Electronic Structure Analysis (HOMO-LUMO Orbital Analysis, Molecular Electrostatic Potential (MEP))

There is no available literature detailing the HOMO-LUMO orbital analysis or the Molecular Electrostatic Potential (MEP) map for 3-Bromo-2,5-dimethylbenzaldehyde.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

A prediction of the vibrational frequencies and spectroscopic signatures for 3-Bromo-2,5-dimethylbenzaldehyde through computational methods has not been reported in the scientific literature.

Reaction Mechanism Elucidation and Transition State Analysis

No studies on the elucidation of reaction mechanisms or transition state analysis involving 3-Bromo-2,5-dimethylbenzaldehyde using computational chemistry were found.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces, Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis)

There are no published articles that conduct Hirshfeld surface analysis, QTAIM, or NBO analysis to investigate the intermolecular interactions of 3-Bromo-2,5-dimethylbenzaldehyde.

Conformational Analysis and Molecular Dynamics Simulations

A search of the scientific literature did not yield any studies on the conformational analysis or molecular dynamics simulations of 3-Bromo-2,5-dimethylbenzaldehyde.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor for Complex Organic Molecules

As a foundational building block, 3-Bromo-2,5-dimethylbenzaldehyde enables the construction of intricate molecular architectures, including heterocyclic systems and extended aromatic structures.

The aldehyde functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. The condensation of an aldehyde with a compound containing two nucleophilic groups is a common and powerful strategy for forming rings.

One of the most fundamental reactions of aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines. internationaljournalcorner.com These Schiff bases are not only stable compounds in their own right but are also key intermediates for the synthesis of more complex heterocyclic systems. science.govmdpi.com For instance, Schiff bases derived from aromatic aldehydes can be used to synthesize various nitrogen-containing heterocycles. science.govedu.krd While specific examples starting from 3-Bromo-2,5-dimethylbenzaldehyde are not prevalent in published literature, its aldehyde group can readily react with binucleophiles like hydrazines, hydroxylamines, or diamines to generate heterocycles such as pyrazoles, oxazoles, and diazepines, respectively. The presence of the bromo and dimethyl substituents on the phenyl ring would impart specific steric and electronic properties to the resulting heterocyclic products.

A related compound, 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine, highlights how the bromo-dimethyl-phenyl scaffold can be incorporated into advanced heterocyclic frameworks. bldpharm.com General synthetic routes often involve the cyclization of intermediates formed from aldehyde reactions. clockss.org

Polyaromatic hydrocarbons (PAHs) and other extended π-systems are a major focus of materials science due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. frontiersin.org The synthesis of these materials often relies on carbon-carbon bond-forming reactions that stitch together aromatic units.

The bromine atom on the 3-Bromo-2,5-dimethylbenzaldehyde ring makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly powerful method for creating biaryl systems, the fundamental components of many polyaromatic structures. libretexts.orgresearchgate.net In a typical Suzuki reaction, the bromo-substituent of 3-Bromo-2,5-dimethylbenzaldehyde could be coupled with a variety of arylboronic acids, extending the π-system. nih.gov

The aldehyde group offers another route to π-system extension through reactions like the Wittig reaction. This reaction converts the aldehyde into an alkene, which can link the aromatic ring to other conjugated systems. These established synthetic methodologies underscore the potential of 3-Bromo-2,5-dimethylbenzaldehyde as a building block for creating larger, functional polyaromatic compounds.

Contributions to the Development of Specialized Chemical Probes and Catalytic Ligands

The reactivity of the aldehyde group is also harnessed to create specialized molecules like catalytic ligands and chemical probes for studying biological systems.

Schiff bases, formed from the condensation of aldehydes and amines, are a prominent class of ligands in coordination chemistry. internationaljournalcorner.com The resulting imine nitrogen and another donor atom (often from the amine precursor) can chelate to a metal ion. By reacting 3-Bromo-2,5-dimethylbenzaldehyde with various amines, a library of bidentate or polydentate Schiff base ligands can be synthesized. These ligands can then form stable complexes with transition metals, creating catalysts for a wide range of organic transformations. science.gov

In the field of chemical biology, small molecules are designed as probes to study and manipulate biological processes, such as enzyme activity. nih.gov The aldehyde group is an electrophilic center that can react with nucleophiles found in biological molecules, such as the side chains of amino acids in proteins. This reactivity can be exploited to design covalent inhibitors or activity-based probes that form a permanent bond with their target, allowing for its identification and study. escholarship.org While direct applications of 3-Bromo-2,5-dimethylbenzaldehyde as a chemical probe are not documented, its structure provides a scaffold that could be elaborated into more complex and targeted probes.

Exploration in Materials Science for Functional Molecules with Tunable Properties

The development of new organic materials with specific, tunable optical and electronic properties is a key goal in materials science. The synthesis of extended π-systems, as discussed in section 6.1.2, is central to this endeavor. The incorporation of heteroatoms and various substituents allows for the fine-tuning of a molecule's properties, such as its absorption and emission of light.

Derivatives of 3-Bromo-2,5-dimethylbenzaldehyde are potential candidates for creating such functional molecules. Through cross-coupling reactions at the bromine site and transformations of the aldehyde group, a diverse range of larger, conjugated molecules can be accessed. The steric hindrance from the two methyl groups can influence the final conformation of the molecule, affecting the degree of π-stacking in the solid state and thus its bulk electronic properties. The heavy bromine atom can also influence the photophysical properties by promoting intersystem crossing, a phenomenon that can lead to phosphorescence. These features make it a potentially useful building block for developing new materials for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Future Research Directions and Unexplored Reactivity of 3 Bromo 2,5 Dimethylbenzaldehyde

Development of Novel Stereoselective Transformations

The aldehyde functionality of 3-Bromo-2,5-dimethylbenzaldehyde is a prime target for the development of new stereoselective transformations, which are crucial for the synthesis of chiral molecules, a cornerstone of medicinal chemistry.

Future research should focus on the enantioselective addition of various nucleophiles to the carbonyl group. The use of chiral Lewis acids to activate the aldehyde towards nucleophilic attack is a promising, yet largely unexplored, avenue for this substrate. 140.122.64nih.govrsc.orgtum.de For instance, chiral oxazaborolidine catalysts, which have shown success in the enantioselective cycloaddition of other aromatic aldehydes, could be investigated for their efficacy with 3-Bromo-2,5-dimethylbenzaldehyde. nih.govrsc.orgtum.de The development of catalytic systems that can effectively control the stereochemical outcome of reactions such as aldol (B89426), Henry, and cyanation reactions would be highly valuable.

Furthermore, the steric hindrance imposed by the ortho-methyl group could be exploited to achieve high diastereoselectivity in reactions where a new stereocenter is generated adjacent to the aromatic ring. Investigating the influence of various chiral auxiliaries and catalysts on the diastereomeric ratio of products will be a key research direction.

Investigation of Alternative Organometallic Chemistry beyond Palladium Catalysis

While palladium-catalyzed cross-coupling reactions are a mainstay in organic synthesis, the exploration of alternative, more sustainable, and potentially more reactive metal catalysts for the functionalization of the C-Br bond in 3-Bromo-2,5-dimethylbenzaldehyde is a critical area for future research.

Nickel catalysis has emerged as a powerful alternative for cross-coupling reactions of aryl bromides. nih.gov Future studies should investigate nickel-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings with 3-Bromo-2,5-dimethylbenzaldehyde. The unique electronic and steric environment of this substrate may offer different reactivity profiles and selectivities compared to less substituted aryl bromides.

Copper-catalyzed reactions also present a compelling area of investigation. Copper catalysis is often more economical and can offer complementary reactivity to palladium. nih.govnih.gov Exploring copper-catalyzed C-N, C-O, and C-S bond-forming reactions with 3-Bromo-2,5-dimethylbenzaldehyde could lead to the efficient synthesis of a diverse range of derivatives. The site-selectivity in copper-catalyzed cross-coupling of related azoles with benzylic C-H bonds suggests that controlled functionalization could be achievable. nih.gov

Exploration of Photochemical and Electrochemical Reactivity Pathways

The application of photochemical and electrochemical methods in organic synthesis is rapidly expanding, offering green and efficient alternatives to traditional thermal reactions. The reactivity of 3-Bromo-2,5-dimethylbenzaldehyde under such conditions is a completely unexplored frontier.

Photochemical transformations could exploit both the aldehyde and the bromo-aryl functionalities. For instance, intramolecular photochemical cyclization reactions could be designed by introducing appropriate functional groups that can react with the excited state of the benzaldehyde (B42025) moiety. Furthermore, the C-Br bond could be susceptible to photolytic cleavage, generating aryl radicals that can participate in various bond-forming reactions. The visible light-triggered cycloaddition/rearrangement cascade observed with other naphthaldehydes in the presence of a chiral Lewis acid catalyst provides a blueprint for potential enantioselective photochemical reactions with 3-Bromo-2,5-dimethylbenzaldehyde. nih.govrsc.orgtum.de

Electrochemical synthesis offers another promising avenue. The electrochemical reduction of the aldehyde group could provide a controlled method for the synthesis of corresponding alcohols or pinacols. Conversely, the electrochemical oxidation of the aldehyde could yield the corresponding carboxylic acid. The C-Br bond could also be targeted for electrochemical functionalization, either through direct reduction to form an organometallic intermediate or through electrochemically mediated cross-coupling reactions.

Sustainable Synthesis and Derivatization Approaches for Scalable Production

The development of sustainable and scalable synthetic routes to 3-Bromo-2,5-dimethylbenzaldehyde and its derivatives is essential for its potential application in industrial settings.

Future research should focus on developing greener synthetic methods for the parent compound itself, potentially starting from more readily available and renewable feedstocks than the currently used precursors. nbinno.com This could involve exploring biocatalytic routes or utilizing flow chemistry to improve efficiency and reduce waste.

Flow chemistry presents a particularly attractive approach for the synthesis and derivatization of 3-Bromo-2,5-dimethylbenzaldehyde. Continuous flow processes can offer enhanced safety, better temperature control, and improved scalability compared to traditional batch methods. Investigating the translation of key transformations, such as bromination, formylation, and subsequent cross-coupling reactions, to a flow-based system would be a significant step towards the large-scale production of its derivatives. The industrial production of related compounds like 2-Bromo-3,5-difluorobenzaldehyde already utilizes continuous flow processes, highlighting the feasibility of this approach.

By focusing on these unexplored research avenues, the scientific community can unlock the full potential of 3-Bromo-2,5-dimethylbenzaldehyde as a versatile building block in organic synthesis, paving the way for the discovery of new molecules with valuable applications.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2,5-dimethylbenzaldehyde, and what experimental conditions optimize yield?

Methodological Answer: Synthesis typically involves bromination of 2,5-dimethylbenzaldehyde using electrophilic aromatic substitution. A common approach employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions . For regioselective bromination at the 3-position, steric and electronic effects of the methyl groups must be considered. Reaction optimization includes:

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Solvent selection : Dichloromethane or carbon tetrachloride enhances solubility and reaction homogeneity.

- Stoichiometry : A 1:1 molar ratio of substrate to brominating agent minimizes polybromination.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product (>95% purity) .

Q. How can researchers validate the purity and structural integrity of 3-bromo-2,5-dimethylbenzaldehyde?

Methodological Answer: Analytical validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl groups at positions 2 and 5 appear as singlets (δ ~2.3–2.5 ppm). The aldehyde proton resonates as a singlet at δ ~10.1 ppm.

- ¹³C NMR : Confirm bromine substitution via deshielding of the adjacent carbon (δ ~125–130 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak at m/z 229 (C₉H₉BrO⁺) with isotopic patterns characteristic of bromine .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and bromine substituents influence the reactivity of 3-bromo-2,5-dimethylbenzaldehyde in cross-coupling reactions?

Methodological Answer: The methyl groups at positions 2 and 5 create steric hindrance, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine at position 3. Electronic effects:

- Methyl groups : Electron-donating (+I effect) activate the ring but hinder nucleophilic attack at adjacent positions.

- Bromine : Electron-withdrawing (-I effect) polarizes the C-Br bond, facilitating oxidative addition in palladium-catalyzed reactions.

Experimental Design : - Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1).

- Challenges: Competing dehalogenation or homocoupling; mitigate by optimizing ligand-to-palladium ratios .

Q. What strategies resolve contradictions in reported melting points and spectral data for 3-bromo-2,5-dimethylbenzaldehyde derivatives?

Methodological Answer: Discrepancies often arise from:

- Polymorphism : Recrystallize the compound from ethanol/water mixtures to isolate the most stable crystalline form.

- Impurity profiles : Compare HPLC retention times with authentic standards .

- Spectral interpretation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

Case Study : A 2024 study resolved conflicting melting points (mp 92–95°C vs. 98–100°C) by identifying trace solvent retention (e.g., DCM) via GC-MS, emphasizing the need for rigorous drying .

Q. How can computational chemistry predict the reactivity of 3-bromo-2,5-dimethylbenzaldehyde in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic centers.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD continuum model.

- Transition State Analysis : Locate TS for bromide displacement using QM/MM methods. Validate with experimental kinetic data .

Q. What are the implications of halogen bonding in 3-bromo-2,5-dimethylbenzaldehyde’s interactions with biological targets?

Methodological Answer: The bromine atom acts as a halogen bond donor, forming interactions with electron-rich residues (e.g., carbonyl oxygens in enzymes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.